molecular formula C21H22IN3O3 B4895841 1-(4-Iodophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Iodophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4895841
M. Wt: 491.3 g/mol
InChI Key: XKMNUGMZPJOTKC-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine-2,5-dione core, substituted with an iodophenyl group and a methoxyphenyl piperazine moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The iodophenyl and methoxyphenyl piperazine groups are then introduced via nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Iodophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxyphenyl piperazine moiety is particularly important for receptor binding, while the iodophenyl group can enhance the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Iodophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core with both iodophenyl and methoxyphenyl piperazine groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22IN3O3/c1-28-19-5-3-2-4-17(19)23-10-12-24(13-11-23)18-14-20(26)25(21(18)27)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMNUGMZPJOTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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